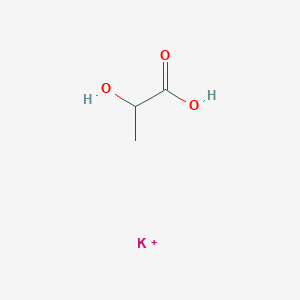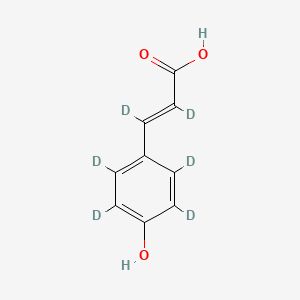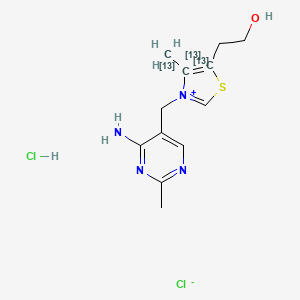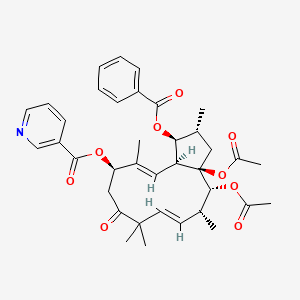
Calcium Green BAPTA-2 AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium Green BAPTA-2 AM is a fluorescent calcium indicator used extensively in biological and chemical research. It is a cell-permeant acetoxymethyl ester form of Calcium Green BAPTA-2, which allows it to easily enter cells and bind to calcium ions. Upon binding to calcium, the compound exhibits an increase in fluorescence, making it a valuable tool for measuring intracellular calcium levels and studying calcium signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium Green BAPTA-2 AM involves the esterification of Calcium Green BAPTA-2 with acetoxymethyl groups. This process typically requires the use of organic solvents and reagents such as dimethylformamide (DMF) and acetoxymethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium Green BAPTA-2 AM primarily undergoes hydrolysis and binding reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active Calcium Green BAPTA-2. This active form then binds to calcium ions, resulting in a fluorescence change .
Common Reagents and Conditions
Hydrolysis: Intracellular esterases
Binding: Calcium ions in the cellular environment
Major Products Formed
The major product formed from the hydrolysis of this compound is Calcium Green BAPTA-2, which then binds to calcium ions to form a fluorescent complex .
Wissenschaftliche Forschungsanwendungen
Calcium Green BAPTA-2 AM is widely used in various fields of scientific research:
Chemistry: Used to study calcium ion interactions and dynamics in chemical systems.
Biology: Employed in live-cell imaging to monitor intracellular calcium levels and signaling pathways.
Medicine: Utilized in research on calcium-related diseases and in drug discovery to screen for compounds that affect calcium signaling.
Industry: Applied in the development of biosensors and diagnostic tools for detecting calcium levels
Wirkmechanismus
Calcium Green BAPTA-2 AM exerts its effects through a two-step mechanism:
Cellular Entry and Hydrolysis: The compound enters cells in its acetoxymethyl ester form and is hydrolyzed by intracellular esterases to release the active Calcium Green BAPTA-2.
Calcium Binding and Fluorescence: The active form binds to calcium ions, resulting in an increase in fluorescence intensity. .
Vergleich Mit ähnlichen Verbindungen
Calcium Green BAPTA-2 AM is unique due to its high sensitivity and specificity for calcium ions. Similar compounds include:
Fluo-3: Another fluorescent calcium indicator with similar applications but different spectral properties.
Fluo-4: An improved version of Fluo-3 with higher fluorescence intensity.
Cal-520: A newer calcium indicator with higher sensitivity and brightness.
Oregon Green 488 BAPTA-1: Similar to this compound but with different excitation and emission wavelengths
This compound stands out for its ability to provide reliable and accurate measurements of intracellular calcium levels, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C84H66Cl4N4O34 |
|---|---|
Molekulargewicht |
1817.2 g/mol |
IUPAC-Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C84H66Cl4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106) |
InChI-Schlüssel |
RGPPEFZGTIEWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)Cl)OC(=O)C)OC(=O)C)Cl)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


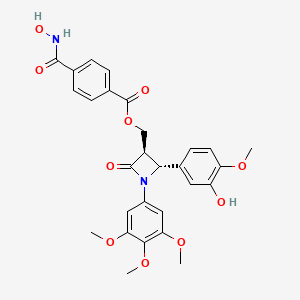
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
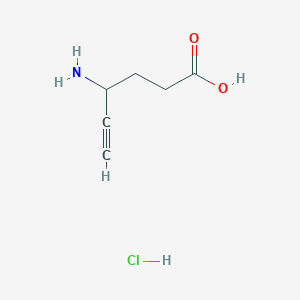




![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
